molecular formula C13H22O3 B1260422 4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one CAS No. 142173-08-8

4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one

Cat. No. B1260422
CAS RN: 142173-08-8
M. Wt: 226.31 g/mol
InChI Key: IHDJYDVWNNFPHR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4, 5-Dihydrovomifoliol belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 4, 5-Dihydrovomifoliol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 4, 5-dihydrovomifoliol is primarily located in the cytoplasm. Outside of the human body, 4, 5-dihydrovomifoliol can be found in alcoholic beverages and fruits. This makes 4, 5-dihydrovomifoliol a potential biomarker for the consumption of these food products.
4,5-dihydrovomifoliol is a sesquiterpenoid.

Scientific Research Applications

Enzymatic Oxidation Studies

One significant application is found in the enzymatic oxidation of carotenoid-derived aroma compounds. Cytochromes P450, like CYP260B1 and CYP267B1 from Sorangium cellulosum, are known for their selective oxidation under mild conditions. These enzymes effectively oxidize carotenoid-derived compounds, including ionones, damascones, and their derivatives, demonstrating hydroxylase activity towards the formation of allylic alcohols. This research illustrates the potential of these enzymes in organic chemistry, especially for achieving regio- and stereoselective hydroxylation of complex organic compounds (Litzenburger & Bernhardt, 2016).

Synthesis and Chemical Transformation

The compound has been utilized in the synthesis of trichothecene precursors via Diels–Alder reactions. This showcases the compound's value in the total synthesis of complex molecules, particularly in creating highly regio- and stereo-selective cycloadditions (Banks et al., 1981). Moreover, its chemical transformations, such as 1,4-conjugate dehydrobromination, have been applied to synthesize degradation products of carotenoids and other organic compounds (Ito et al., 1997).

Biocatalytic Reduction Studies

Biocatalytic reduction studies have shown the compound's potential in producing bioactive metabolites. For example, both enantiomers of 2-Hydroxy-2,6,6-trimethylcyclohexanone, a key intermediate, were obtained through stereospecific reduction using Baker's yeast, followed by chemical oxidation. This process demonstrates the compound's versatility in enantioselective syntheses and potential applications in pharmaceuticals (Negi et al., 1993).

Synthesis of Doubly Chiral Compounds

Enzymatic synthesis methods have been developed for doubly chiral compounds starting from similar structures. This enzymatic approach offers a practical method for synthesizing key compounds with high enantiomeric excess, which is crucial for the production of stereochemically pure pharmaceuticals (Wada et al., 2003).

properties

CAS RN

142173-08-8

Product Name

4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9-10,14,16H,7-8H2,1-4H3/b6-5+

InChI Key

IHDJYDVWNNFPHR-AATRIKPKSA-N

Isomeric SMILES

CC1CC(=O)CC(C1(/C=C/C(C)O)O)(C)C

SMILES

CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C

Canonical SMILES

CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 2
4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 3
4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 4
4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 5
4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 6
4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one

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